Cas no 33616-92-1 (2,3-dibromo-2',3',4,4',5,5',6,6'-octafluorobiphenyl)
33616-92-1 structure
Product Name:2,3-dibromo-2',3',4,4',5,5',6,6'-octafluorobiphenyl
CAS-nummer:33616-92-1
MF:C12Br2F8
MW:455.923629760742
CID:1465391
PubChem ID:182135
Update Time:2025-04-20
2,3-dibromo-2',3',4,4',5,5',6,6'-octafluorobiphenyl Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,3-dibromo-2',3',4,4',5,5',6,6'-octafluorobiphenyl
- 1,2-dibromo-3,4,5-trifluoro-6-(2,3,4,5,6-pentafluorophenyl)benzene
- DTXSID40187309
- dibromooctafluorobiphenyl
- 33616-92-1
- SCHEMBL9394311
- Biphenyl, dibromooctafluoro-
-
- Inchi: 1S/C12Br2F8/c13-3-1(5(15)9(19)8(18)4(3)14)2-6(16)10(20)12(22)11(21)7(2)17
- InChI-sleutel: UIBIVEMPTHZRRO-UHFFFAOYSA-N
- LACHT: BrC1C(=C(C(=C(C=1C1C(=C(C(=C(C=1F)F)F)F)F)F)F)F)Br
Berekende eigenschappen
- Exacte massa: 453.8238
- Monoisotopische massa: 453.82390g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 1
- Complexiteit: 385
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.7
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 2.065
- Kookpunt: 283.1°C at 760 mmHg
- Vlampunt: 125°C
- Brekindex: 1.511
- PSA: 0
2,3-dibromo-2',3',4,4',5,5',6,6'-octafluorobiphenyl Gerelateerde literatuur
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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